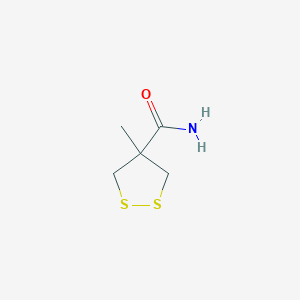

4-Methyl-1,2-dithiolane-4-carboxamide

Description

Historical Context and Discovery

The discovery and development of this compound emerged from systematic investigations into sulfur-containing heterocycles during the late 20th and early 21st centuries. The compound was first catalogued in chemical databases in 2009, reflecting the growing interest in dithiolane chemistry and its applications. The systematic study of this compound class gained momentum following the recognition of asparagusic acid's biological significance and the subsequent exploration of related dithiolane structures.

The development of synthetic methodologies for this compound occurred through advances in heterocyclic chemistry, particularly the refinement of cyclization reactions involving sulfur-containing precursors. Early synthetic approaches focused on the formation of the characteristic five-membered dithiolane ring system, which presents unique challenges due to the specific positioning of the two sulfur atoms and the incorporation of the methyl and carboxamide substituents.

Research into this compound intensified as scientists recognized its potential as a synthetic intermediate and its relationship to biologically active natural products. The compound's inclusion in major chemical databases and patent literature reflects its growing importance in pharmaceutical and materials science applications.

Classification within Sulfur-Containing Heterocycles

This compound belongs to the broader family of sulfur-containing heterocyclic compounds, specifically classified as a dithiolane derivative. Dithiolanes are characterized by their five-membered ring structure containing two sulfur atoms positioned adjacent to each other, creating a unique chemical environment that imparts distinctive reactivity patterns.

Within the classification system for heterocyclic compounds, this molecule falls under the category of 1,2-dithiolanes, where the sulfur atoms occupy positions one and two of the ring. The presence of the methyl group at position four and the carboxamide functionality at the same carbon creates a tetrasubstituted carbon center, making this compound structurally distinct from simpler dithiolane derivatives.

The compound's classification as both a heterocycle and an amide grants it dual functionality in chemical reactions. The dithiolane ring system contributes to the compound's redox properties and potential for sulfur-sulfur bond manipulation, while the carboxamide group provides opportunities for hydrogen bonding and nucleophilic interactions. This dual nature positions the compound within the intersection of sulfur chemistry and amide chemistry, creating unique synthetic and biological opportunities.

| Structural Feature | Classification | Chemical Significance |

|---|---|---|

| Five-membered ring with two sulfur atoms | 1,2-Dithiolane | Enhanced chemical reactivity |

| Carboxamide functional group | Primary amide | Hydrogen bonding capability |

| Methyl substituent at position 4 | Alkyl-substituted heterocycle | Steric and electronic effects |

| Quaternary carbon center | Tetrasubstituted carbon | Structural rigidity |

Relationship to Naturally Occurring Dithiolanes Including Asparagusic Acid

The relationship between this compound and naturally occurring dithiolanes, particularly asparagusic acid, provides crucial insights into the biological relevance of this compound class. Asparagusic acid, chemically known as 1,2-dithiolane-4-carboxylic acid, represents one of the most well-studied naturally occurring dithiolanes and serves as the structural foundation for understanding related compounds.

Asparagusic acid, found uniquely in asparagus plants, demonstrates the biological significance of the 1,2-dithiolane ring system. This compound exhibits enhanced chemical reactivity due to the presence of two adjacent sulfur atoms, which creates ring tension and facilitates various biochemical transformations. The structural similarity between asparagusic acid and this compound lies in their shared dithiolane core, though they differ in their functional groups and substitution patterns.

The relationship extends to other naturally occurring dithiolane-containing compounds, including derivatives found in marine natural products such as kottamide E. This marine metabolite contains a 1,2-dithiolane ring system linked to complex amino acid structures, demonstrating the versatility of the dithiolane scaffold in biological systems. The presence of 4-amino-1,2-dithiolane-4-carboxylic acid in kottamide E particularly highlights the biological relevance of amino acid-derived dithiolanes.

Research has revealed that the 1,2-dithiolane ring system in these natural products contributes to their biological activity through several mechanisms. The ring tension inherent in the five-membered dithiolane structure facilitates thiolate-disulfide interchange reactions, which are crucial for cellular redox processes. This reactivity pattern links naturally occurring dithiolanes to fundamental biological processes, including protein folding and cellular signaling pathways.

| Natural Dithiolane | Source | Structural Relationship | Biological Function |

|---|---|---|---|

| Asparagusic acid | Asparagus plants | Core 1,2-dithiolane structure | Plant defense mechanism |

| 4-Amino-1,2-dithiolane-4-carboxylic acid | Kottamide E (marine) | Amino acid analog | Marine natural product component |

| 4-Methylthio-1,2-dithiolane | Stonewort | Methylated dithiolane | Photosynthesis inhibitor |

Overview of Research Significance in Chemical and Biochemical Studies

The research significance of this compound extends across multiple disciplines within chemical and biochemical sciences. In synthetic organic chemistry, this compound serves as a valuable building block for the construction of more complex molecules, particularly those requiring the incorporation of sulfur-containing heterocycles. The compound's unique structural features make it an attractive target for developing new synthetic methodologies and exploring novel chemical transformations.

In biochemical research, this compound has gained attention for its potential interactions with biological systems, particularly in the context of redox chemistry. Studies have investigated the compound's ability to participate in thiol-disulfide exchange reactions, which are fundamental to many biological processes including protein folding, enzyme regulation, and cellular signaling. The compound's structural similarity to naturally occurring dithiolanes positions it as a useful probe for understanding these biological mechanisms.

Recent research has focused on the compound's potential as an inhibitor of thioredoxin reductase, an enzyme crucial for maintaining cellular redox homeostasis. While studies have shown that simple 1,2-dithiolane structures alone may not provide selective inhibition, the incorporation of additional functional groups, such as the carboxamide moiety, offers opportunities for enhanced biological activity and selectivity.

The compound's significance in materials science applications has also emerged, particularly in the development of photostabilizers for cosmetic and sunscreen formulations. Patent literature describes the use of dithiolane compounds, including this compound derivatives, as photostabilizing agents for dibenzoylmethane sunscreen compounds, highlighting the practical applications of this compound class.

| Research Area | Application | Key Findings | Future Directions |

|---|---|---|---|

| Synthetic Chemistry | Building block synthesis | Versatile reactivity patterns | Novel synthetic methodologies |

| Biochemistry | Redox chemistry studies | Thiol-disulfide interactions | Enzyme inhibitor development |

| Materials Science | Photostabilizer applications | UV protection enhancement | Commercial formulation optimization |

| Medicinal Chemistry | Drug development | Selective biological activity | Therapeutic target identification |

Properties

IUPAC Name |

4-methyldithiolane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS2/c1-5(4(6)7)2-8-9-3-5/h2-3H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZRHBSIAMFARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSSC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650112 | |

| Record name | 4-Methyl-1,2-dithiolane-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208243-73-6 | |

| Record name | 4-Methyl-1,2-dithiolane-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208243-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,2-dithiolane-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of a dibromide precursor with a thiol under basic conditions to form the dithiolane ring . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2-dithiolane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The dithiolane ring can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a five-membered dithiolane ring with two sulfur atoms and a carboxamide group. This configuration allows for versatile reactivity, including oxidation to form sulfoxides and sulfones, reduction to thiols, and substitution reactions to produce esters and amides.

Key Reactions:

- Oxidation: Produces sulfoxides and sulfones.

- Reduction: Yields thiols and other reduced sulfur compounds.

- Substitution: Forms esters and amides.

Chemistry

4-Methyl-1,2-dithiolane-4-carboxamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields.

Biology

The compound is studied for its role in biological systems, particularly in redox reactions. It has been shown to interact with thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox homeostasis. Inhibition of TrxR by this compound can lead to increased oxidative stress, making it a valuable target for cancer therapy .

Case Study:

Research indicates that this compound exhibits micromolar inhibition activity against TrxR1 (IC50 values ranging from 5.3 to 186.0 μM). In vitro assays demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Medicine

Due to its ability to inhibit thioredoxin reductase, research is ongoing to evaluate its therapeutic potential in cancer treatment. The compound's antioxidant properties also position it as a candidate for developing drugs aimed at oxidative stress-related diseases .

Clinical Implications:

- Cancer Treatment: Targeting TrxR can enhance the efficacy of existing therapies by increasing oxidative stress specifically in cancer cells.

- Neurology: Preliminary studies suggest that it may reduce amyloid-beta formation in Alzheimer's disease models.

Industry

In industrial applications, this compound is utilized in the production of various chemicals and materials, including polymers and pharmaceuticals. Its unique chemical properties make it suitable for developing new materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 4-Methyl-1,2-dithiolane-4-carboxamide involves its interaction with molecular targets such as enzymes. For example, it has been studied as an inhibitor of thioredoxin reductase, an enzyme involved in maintaining cellular redox homeostasis . The compound’s dithiolane ring is believed to play a crucial role in its inhibitory activity by interacting with the active site of the enzyme.

Comparison with Similar Compounds

Key Observations :

- Ring Strain Effects : The five-membered disulfide ring in this compound introduces significant ring strain, enhancing its reactivity with nucleophiles like hypochlorous acid (HOCl) by up to 20,000-fold compared to acyclic disulfides .

- Substituent Influence : The carboxamide group at the 4-position reduces reactivity compared to α-lipoic acid (which has a carboxylic acid group) and α-lipoamide (an amide derivative of α-lipoic acid). This suggests that electron-withdrawing groups may slightly attenuate disulfide bond lability .

Biological Activity

4-Methyl-1,2-dithiolane-4-carboxamide is a sulfur-containing heterocyclic compound that has garnered attention in biochemical research due to its significant biological activities, particularly in the context of redox biology and cancer therapeutics. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

This compound plays a crucial role in maintaining cellular redox homeostasis. It interacts primarily with thioredoxin reductase (TrxR), an enzyme essential for regulating oxidative stress within cells. The compound's structure allows it to function as an inhibitor of TrxR, leading to increased oxidative stress and potential cytotoxic effects in various cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Redox Modulation | Inhibits thioredoxin reductase, disrupting redox balance in cells. |

| Cytotoxic Effects | Induces apoptosis in cancer cells through increased oxidative stress. |

| Metabolic Pathways | Involved in pathways related to cellular antioxidant systems. |

The primary mechanism by which this compound exerts its biological effects is through the inhibition of TrxR. This inhibition leads to an accumulation of oxidized thioredoxin, resulting in elevated oxidative stress levels within cells. The compound's ability to induce apoptosis has been demonstrated through various studies, highlighting its potential as a therapeutic agent against cancer .

Case Study: Cytotoxic Effects on Cancer Cells

In a study examining the cytotoxic effects of this compound on different cancer cell lines, it was found that the compound exhibited dose-dependent apoptotic activity. At concentrations up to 500 nM, significant increases in early and late apoptotic cell counts were observed, indicating effective induction of programmed cell death mechanisms .

Experimental Findings

Research has shown that the IC50 values for TrxR inhibition by this compound vary widely among analogs, ranging from 5.3 to 186.0 μM. This variability underscores the importance of structural modifications in enhancing the selectivity and potency of these compounds against cancer cells .

Table 2: IC50 Values for TrxR Inhibition

| Compound Name | IC50 (μM) |

|---|---|

| This compound | 5.3 - 186 |

| N-(2-Oxo-2H-chromen-6-yl)-1,2-dithiolane | Varies |

Transport and Distribution

The transport mechanisms of this compound within cellular environments are crucial for its biological activity. It is believed to interact with specific transporters that facilitate its movement across cellular membranes, impacting its efficacy as a therapeutic agent.

Applications in Medicine and Research

The potential applications of this compound extend beyond cancer therapy. Its role as a redox modulator suggests applications in various fields including:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methyl-1,2-dithiolane-4-carboxamide and its derivatives?

- Methodology : Derivatives like N-(Methylsulfonyl)-1,2-dithiolane-4-carboxamide can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1,2-dithiolane-4-carboxylic acid with methylsulfonamide in the presence of coupling agents (e.g., HATU) under inert conditions. Purification is typically achieved via column chromatography using gradients of ethyl acetate/hexane. Characterization involves -NMR, -NMR, and HRMS to confirm structure and purity .

- Key Data :

| Derivative | Yield (%) | Melting Point (°C) | HRMS (m/z) [M+H]+ |

|---|---|---|---|

| 2i | 28 | 141–142.6 | 225.9671 |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Use X-ray crystallography for precise structural elucidation, complemented by computational methods (DFT) to analyze electronic distribution. NMR spectroscopy (, ) identifies functional groups, while mass spectrometry (HRMS) confirms molecular weight. Polar solvents like methanol or DMSO are preferred for solubility .

Q. What analytical techniques are suitable for detecting this compound in complex matrices?

- Methodology : Ultra-high-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UHPLC-QqTOF-MS) offers high sensitivity and resolution. Derivatization with electrophilic probes (e.g., 4-methyl-1,2-benzoquinone) enhances detection of nucleophilic thiol groups, improving ionization efficiency .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other disulfide-containing compounds?

- Methodology : Kinetic assays using UV-Vis spectroscopy or stopped-flow techniques measure second-order rate constants () for disulfide bond reduction. Phosphate buffer (pH 7.4, treated with Chelex resin to remove metal ions) ensures controlled conditions. Compare reactivity with α-lipoic acid, glutathione disulfide, and cyclic six-membered disulfides .

- Key Data :

| Compound | (Ms) |

|---|---|

| 4-Me-dithiolane-CONH2 | |

| α-Lipoic acid | |

| Acyclic disulfides (e.g., GSSG) |

Q. What factors influence the stability and redox behavior of this compound in biological systems?

- Methodology : Conduct stability studies under varying pH (4–9), temperature (4–37°C), and redox environments (e.g., presence of glutathione). Use LC-MS to monitor degradation products. In vitro assays with thioredoxin reductase (TrxR) or glutathione reductase (GR) quantify inhibitory activity, revealing specificity for thiol-dependent enzymes .

Q. How can researchers optimize experimental conditions for studying this compound’s mechanism of action?

- Methodology :

- Buffer Optimization : Use 0.1 M phosphate buffer (pH 7.4) treated with Chelex resin to eliminate trace metals that may catalyze unintended redox reactions .

- Probe Design : Fluorescent or spin-label probes conjugated to the carboxamide group enable tracking in cellular environments.

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes like TrxR .

Q. What are the implications of substituent modifications on the dithiolane ring’s bioactivity?

- Methodology : Synthesize analogs with varying substituents (e.g., methyl, sulfonyl, aryl groups) and compare their inhibitory potency against TrxR using enzyme activity assays. Structure-activity relationship (SAR) studies reveal critical functional groups. For example, N-(2-Oxo-2H-chromen-3-yl)-1,2-dithiolane-4-carboxamide shows enhanced bioactivity due to aromatic conjugation .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.